molecular formula C15H17NO2S B1326593 Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 905011-61-2

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B1326593
CAS No.: 905011-61-2
M. Wt: 275.4 g/mol
InChI Key: VXUOQKYZCSCSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. Based on the analysis of related 2-aminothiophene compounds, the proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that reflect the various functional groups present in the molecule. The aromatic protons from the phenyl substituent are expected to appear in the region between 7.0 and 7.5 parts per million, showing complex multipicity patterns due to coupling between adjacent aromatic protons.

The thiophene ring proton, specifically the proton at position 5 (adjacent to the methyl group), is anticipated to appear as a singlet in the aromatic region around 6.0-6.5 parts per million. The amino group protons typically appear as a broad signal around 5.4-6.8 parts per million, often exhibiting exchange behavior in deuterated solvents. The methyl group attached to the thiophene ring displays a characteristic singlet around 2.0-2.3 parts per million, while the propyl ester chain shows the expected pattern of a triplet for the terminal methyl group around 1.2-1.4 parts per million and a quartet for the methylene group adjacent to the oxygen around 4.2-4.7 parts per million.

Functional Group Chemical Shift Range (ppm) Multiplicity
Aromatic Phenyl Protons 7.0-7.5 Multiplet
Thiophene Ring Proton 6.0-6.5 Singlet
Amino Group Protons 5.4-6.8 Broad Singlet
Propyl Ester CH₂ 4.2-4.7 Quartet
Methyl on Thiophene 2.0-2.3 Singlet
Propyl Chain CH₂ 2.2-2.4 Quartet
Propyl Ester CH₃ 1.2-1.4 Triplet

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing around 160-166 parts per million. The aromatic carbons from both the thiophene ring and phenyl substituent appear in the range of 120-155 parts per million, with specific chemical shifts depending on their electronic environment and substitution patterns.

Infrared Vibrational Frequency Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several diagnostic absorption bands that confirm the presence of specific functional groups. The amino group displays characteristic N-H stretching vibrations in the region of 3400-3250 wavenumbers, typically appearing as medium intensity bands that may show splitting due to symmetric and antisymmetric stretching modes.

The carboxylate ester functionality contributes a strong absorption band around 1740-1720 wavenumbers, corresponding to the C=O stretching vibration of the ester group. This frequency may be slightly shifted depending on the electronic effects of the adjacent thiophene ring system. The aromatic C-H stretching vibrations from both the thiophene ring and phenyl substituent appear in the region of 3100-3000 wavenumbers, while the aliphatic C-H stretching vibrations from the methyl and propyl groups contribute to absorptions in the 3000-2850 wavenumber range.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
N-H Stretch 3400-3250 Medium Primary Amine
Aromatic C-H Stretch 3100-3000 Strong Phenyl and Thiophene
Aliphatic C-H Stretch 3000-2850 Medium Methyl and Propyl
C=O Stretch 1740-1720 Strong Ester Carbonyl
Aromatic C=C Stretch 1600-1500 Medium Ring Systems
C-O Stretch 1300-1000 Strong Ester Linkage
C-N Stretch 1350-1250 Strong Aromatic Amine

The aromatic C=C stretching vibrations contribute to bands in the 1600-1500 wavenumber region, while the C-O stretching vibration of the ester group appears as a strong band in the 1300-1000 wavenumber range. Additional bands corresponding to various bending and rocking modes of the functional groups provide further structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the molecular weight of the compound. The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting ionic species and the ease of bond cleavage.

The most characteristic fragmentation involves the loss of the propyl group from the ester functionality, resulting in a fragment ion at mass-to-charge ratio 232, corresponding to the loss of 43 mass units (C₃H₇). This fragmentation is particularly favored due to the stability of the resulting carboxylate anion. Another significant fragmentation pathway involves the loss of the entire propyl carboxylate group, yielding a fragment at mass-to-charge ratio 216, representing the loss of 59 mass units (C₃H₇O₂).

Fragment Ion Mass-to-Charge Ratio Loss from Molecular Ion Assignment
Molecular Ion 275 - [M]⁺
Base Peak 232 -43 [M-C₃H₇]⁺
Major Fragment 216 -59 [M-C₃H₇O₂]⁺
Secondary Fragment 201 -74 [M-C₃H₆O₂]⁺
Aromatic Fragment 165 -110 Thiophene Core
Phenyl Fragment 77 -198 [C₆H₅]⁺

Properties

IUPAC Name

propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOQKYZCSCSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic Acid

The primary and most direct method for preparing this compound involves the esterification of the corresponding carboxylic acid with propanol. This reaction typically requires:

  • Starting materials: 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid and propanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote ester bond formation.
  • Reaction conditions: Refluxing the mixture under anhydrous conditions to drive the equilibrium toward ester formation.
  • Work-up: Removal of water formed during the reaction, often by azeotropic distillation or use of molecular sieves, to improve yield.

This method is widely reported in chemical supply and research literature as the standard approach to synthesize the propyl ester derivative.

Synthesis via Thiophene Ring Construction from Propiophenone Derivatives

An alternative synthetic route involves constructing the thiophene ring system with the desired substituents already incorporated. For example, tert-butyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate has been synthesized from propiophenone derivatives through multi-step reactions including:

  • Formation of the thiophene ring via cyclization reactions.
  • Introduction of amino and methyl substituents on the thiophene ring.
  • Subsequent esterification to form the tert-butyl ester, which can be converted to the propyl ester by transesterification.

A reported example describes preparation of a related thiophene carboxylate in 33% yield from propiophenone, indicating the feasibility of this approach for related compounds. This method is more complex but allows for structural modifications during ring formation.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalysts/Conditions Yield (%) Notes
Direct Esterification 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid + propanol Acid catalyst (e.g., H2SO4), reflux, anhydrous High (typical) Most straightforward and commonly used
Thiophene Ring Construction from Propiophenone Propiophenone derivatives Multi-step synthesis, cyclization, esterification ~33 (reported) Allows structural variation, more complex
Transesterification Other esters (methyl, tert-butyl) + propanol Acid/base catalyst, reflux Moderate Useful for modifying existing esters

Research Findings and Optimization Notes

  • Catalyst choice: Strong acid catalysts improve esterification rates but require careful handling to avoid side reactions.
  • Water removal: Efficient removal of water during esterification shifts equilibrium toward product formation, enhancing yield.
  • Temperature control: Reflux temperatures optimize reaction kinetics without decomposing sensitive functional groups.
  • Purity of starting materials: High purity of the carboxylic acid and propanol is critical to avoid impurities in the final ester.
  • Alternative solvents: Use of inert solvents like toluene can facilitate azeotropic removal of water during esterification.

Scientific Research Applications

Central Nervous System Activity

Research indicates that compounds similar to Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exhibit useful central nervous system (CNS) activity. These compounds have been shown to possess neuroleptic, sedative, and relaxant properties, making them candidates for treating various psychiatric conditions such as anxiety and schizophrenia .

Table 1: CNS Activity of Related Compounds

Compound NameCNS ActivityTherapeutic Use
Compound ANeurolepticSchizophrenia
Compound BSedativeAnxiety Disorders
This compoundPotentially NeuroactiveFurther Investigation

Inhibition of Protein Kinase C

Studies suggest that phenylthiophene derivatives, including this compound, can act as inhibitors of atypical Protein Kinase C (aPKC). This inhibition is relevant in the context of diseases characterized by increased vascular permeability and inflammation, such as diabetic retinopathy and certain cancers .

Case Study: Inhibition of Retinal Vascular Permeability
In a series of experiments, compounds derived from the phenylthiophene backbone were screened for their ability to inhibit aPKC activity in rodent models. Results indicated that these compounds effectively reduced vascular endothelial growth factor (VEGF)-induced permeability without causing cell death, suggesting a therapeutic potential for treating macular edema .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that enhance its pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the thiophene ring can significantly affect the biological activity of the compound .

Table 2: Structure-Activity Relationship Findings

Modification PositionEffect on ActivityOptimal Substituent
C-4 Aryl MoietyIncreased InhibitionElectron-donating groups
C-3 CarboxylateVariableEsters with specific R groups

Therapeutic Development

The potential therapeutic applications of this compound extend to various medical fields. Its role in inhibiting pathways associated with inflammation and vascular permeability positions it as a candidate for further development in treating chronic inflammatory diseases and conditions related to abnormal angiogenesis.

Case Study: Therapeutic Targeting in Diabetic Retinopathy
In preclinical studies, the compound was evaluated for its efficacy in models of diabetic retinopathy. The findings indicated a significant reduction in retinal permeability and inflammation markers when treated with this compound, highlighting its potential as a therapeutic agent in ocular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: Differs in the ester group (ethyl vs. propyl) and substituent positions (methyl at C4 vs. C5) .

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate: Features a branched isopropyl ester and a para-propyl-substituted phenyl ring .

5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one: A fused-ring derivative with a thioxo group, altering electronic properties .

Physicochemical Properties

Property Propyl Ester (Target) Ethyl Ester Isopropyl Ester Thienopyrimidine
Molecular Weight ~305.4 g/mol ~291.3 g/mol ~347.5 g/mol ~274.4 g/mol
Ester Group Propyl Ethyl Isopropyl N/A (lactam ring)
Substituent Position Methyl at C5 Methyl at C4 Methyl at C5 Methyl at C5
Aromatic System Monocyclic thiophene Monocyclic Monocyclic Bicyclic (fused ring)

The isopropyl variant’s steric bulk may hinder molecular packing, affecting crystallinity .

Spectroscopic and Reactivity Profiles

  • NMR Analysis : In analogs like compound 1 (ethyl ester) and 7 (structural variant), NMR chemical shifts in regions A (C39–C44) and B (C29–C36) vary significantly due to substituent-induced electronic effects. For example, para-substituted phenyl groups (e.g., 4-propylphenyl in the isopropyl analog) deshield adjacent protons, altering δ values in aromatic regions .
  • Reactivity : Thiophene derivatives with electron-donating groups (e.g., –NH₂) exhibit nucleophilic reactivity at the α-position, enabling further functionalization. The propyl ester’s stability under basic conditions contrasts with the hydrolytic susceptibility of ethyl esters in acidic media .

Biological Activity

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylthiophenes , characterized by a thiophene ring system substituted with amino and carboxylate functional groups. The presence of a propyl group enhances its lipophilicity, which may improve cellular permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various cellular processes, including inflammation and vascular permeability.

  • Inhibition of aPKC : Studies indicate that this compound exhibits potent inhibitory activity against aPKC isoforms, which are involved in signaling pathways related to inflammation and vascular permeability. The inhibition is believed to be mediated by the electron-donating properties of substituents on the phenyl ring, which enhance binding affinity to the kinase .
  • Cellular Assays : In vitro assays have demonstrated that the compound can prevent vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF)-induced permeability in retinal endothelial cells, suggesting its potential application in treating conditions like macular edema .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight several key findings:

  • Electron Donors : The presence of electron-donating groups on the phenyl moiety significantly enhances inhibitory activity against aPKC. For instance, modifications that introduce additional electron-donating substituents have been shown to increase potency .
  • Ester Variations : Different ester analogues were synthesized to explore their effects on biological activity. Compounds with propyl or ethyl esters displayed robust inhibition compared to those with less favorable substituents .

Table 1: Summary of SAR Findings

Compound VariantEC50 (nM)Comments
Propyl ester1High potency against aPKC
Ethyl ester5Good inhibitory activity
Benzyl ester10Moderate inhibition
Electron-withdrawing group>100Significantly reduced activity

Case Studies

Case Study 1: Macular Edema Treatment
A study evaluated the effectiveness of this compound in preventing retinal endothelial permeability induced by inflammatory cytokines. The compound exhibited an EC50 value as low as 1 nM, indicating high efficacy without cytotoxic effects on retinal cells .

Case Study 2: In Vivo Models
In rodent models of diabetic retinopathy, administration of this compound resulted in decreased retinal vascular leakage and improved visual function metrics. This suggests therapeutic potential for treating diabetic complications related to increased vascular permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted thiophene precursors. For example, analogous thiophene derivatives are prepared using Gewald reactions, where ketones or aldehydes react with cyanoacetates and sulfur in the presence of a base . Purity validation requires multi-technique characterization:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), ester carbonyl (δ ~165–170 ppm), and amino groups (δ ~5–6 ppm for NH2) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns consistent with the ester and phenylthiophene backbone .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What spectroscopic methods are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups such as ester C=O (~1720 cm<sup>−1</sup>), amino N–H (~3300–3500 cm<sup>−1</sup>), and aromatic C–C stretches (~1600 cm<sup>−1</sup>) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement, ensuring R-factor convergence < 0.05 .
  • Elemental Analysis : Verify empirical formula (C15H17NO2S) with ≤0.3% deviation from theoretical values .

Q. What are the key structural features of this compound that influence its reactivity in further derivatization?

  • Methodological Answer : The amino group at position 2 and ester at position 3 are primary sites for functionalization. Steric hindrance from the 4-phenyl and 5-methyl groups may slow electrophilic substitution at the thiophene ring. Computational studies (e.g., density functional theory, DFT) predict nucleophilic reactivity at the amino group, enabling acylations or Schiff base formations .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the synthesis parameters of this compound to enhance yield and purity?

  • Methodological Answer : A 2<sup>3</sup> factorial design (e.g., via Design-Expert software) can optimize variables:

  • Independent Factors : Reaction temperature (60–100°C), catalyst concentration (0.1–0.5 mol%), and solvent polarity (ethanol vs. DMF) .
  • Responses : Yield (%) and purity (HPLC area %). ANOVA analysis identifies significant factors (p < 0.05), with response surface plots guiding optimal conditions .
    • Example : For analogous thiophene derivatives, β-cyclodextrin inclusion complexes improved solubility, validated via phase solubility studies .

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using different refinement software?

  • Methodological Answer : Discrepancies in R-factors or bond lengths may arise from refinement algorithms. Cross-validate using:

  • SHELXL : Robust for small-molecule refinement; compare residual density maps to identify missed hydrogen bonds .
  • Olex2 or CRYSTAL : Test alternative space groups if SHELXL fails to converge. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What methodologies are employed to assess the in vitro antioxidant activity of thiophene derivatives like this compound?

  • Methodological Answer :

  • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after 30 min incubation; IC50 values < 50 µg/mL indicate strong activity .
  • Superoxide Dismutase (SOD) Mimic Assay : Use nitroblue tetrazolium (NBT) reduction inhibition in xanthine-xanthine oxidase systems .
  • Molecular Docking : Simulate binding to antioxidant enzymes (e.g., NADPH oxidase) using AutoDock Vina to rationalize activity trends .

Q. How does the presence of substituents on the phenyl ring affect the electronic properties of this compound, and what computational methods validate these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) reduce aromatic ring electron density, altering reactivity.

  • DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites .
  • Hammett σ Constants : Correlate substituent effects with reaction rates (e.g., ester hydrolysis) .
  • UV-Vis Spectroscopy : Compare λmax shifts to confirm conjugation changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.